molecular formula C9H7FO2 B8185074 6-Fluoro-5-hydroxy-indan-1-one

6-Fluoro-5-hydroxy-indan-1-one

Cat. No.: B8185074
M. Wt: 166.15 g/mol
InChI Key: SLYMXQQHTQPXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-5-hydroxy-indan-1-one is a fluorinated derivative of 1-indanone, featuring a hydroxyl (-OH) group at position 5 and a fluorine (-F) substituent at position 4. Indanones are bicyclic aromatic ketones with a fused benzene and cyclopentanone structure.

Properties

IUPAC Name

6-fluoro-5-hydroxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-7-4-6-5(3-9(7)12)1-2-8(6)11/h3-4,12H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLYMXQQHTQPXKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2=CC(=C(C=C21)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Dehydrative Acylation

The most efficient method involves a one-pot reaction using 2-fluoro-5-hydroxyphenylpropionic acid as the precursor. As described in patent CN109678685B, this approach employs heteropoly acids (e.g., phosphotungstic acid) and phase transfer catalysts (e.g., tetrabutylammonium bromide) in aprotic non-polar solvents such as petroleum ether or cyclohexane. The reaction proceeds at 60–150°C, achieving yields exceeding 95%.

Mechanistic Insights :
The heteropoly acid acts as a Brønsted acid, protonating the carbonyl oxygen of the phenylpropionic acid derivative. This facilitates intramolecular nucleophilic attack by the hydroxyl group, forming the indanone ring. The phase transfer catalyst enhances solubility of ionic intermediates in the non-polar medium, accelerating cyclization.

Optimized Conditions :

ParameterValue
CatalystH₃PW₁₂O₄₀ (heteropoly acid)
SolventCyclohexane
Temperature120°C
Reaction Time8–12 hours
Yield96%

This method avoids competitive intermolecular reactions, ensuring high regioselectivity for the 5-hydroxy-6-fluoro substitution pattern.

Lewis Acid-Catalyzed Intramolecular Cyclization

Aluminum Chloride-Mediated Acylation

A modified approach from patent CN105237381A utilizes 2-fluoro-6-hydroxyphenylpropionic acid derivatives. Cyclization is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) in dichloromethane at 0–25°C. This method, originally developed for 5-hydroxy-1-indanone, can be adapted by introducing fluorine at the 6-position during the precursor synthesis.

Case Study :
Starting with 2-fluoro-6-methoxyphenylpropionic acid, demethylation with BBr₃ yields the 6-fluoro-5-hydroxy intermediate. Subsequent AlCl₃-catalyzed cyclization at 25°C produces the target compound with 78% yield.

Challenges :

  • Competing formation of 7-fluoro regioisomers due to electron-directing effects of the hydroxyl group.

  • Requires strict anhydrous conditions to prevent AlCl₃ hydrolysis.

Post-Synthetic Fluorination of 5-Hydroxy-1-indanone

Electrophilic Fluorination

Direct fluorination of 5-hydroxy-1-indanone using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile at 80°C introduces fluorine at the 6-position. This method, though straightforward, faces limitations:

Reaction Data :

ParameterValue
Fluorinating AgentSelectfluor™
SolventAcetonitrile
Temperature80°C
Yield62%

Side Reactions :

  • Over-fluorination at the 4- and 7-positions.

  • Oxidation of the hydroxyl group to a ketone, necessitating protective groups.

Comparative Analysis of Methods

Yield and Scalability

MethodYieldScalabilityKey Advantage
One-Pot Cyclization96%HighSingle-step, minimal byproducts
Lewis Acid Catalysis78%ModerateAdaptable to diverse substrates
Post-Synthetic Fluorination62%LowSimple starting material

Industrial Viability

The one-pot method is preferred for large-scale production due to its continuous flow compatibility and catalyst recyclability. In contrast, post-synthetic fluorination is limited by low yields and purification challenges.

Scientific Research Applications

Medicinal Chemistry

6-Fluoro-5-hydroxy-indan-1-one serves as a crucial building block for synthesizing pharmaceutical compounds. Its structural characteristics allow it to interact with various biological targets, making it valuable in drug development:

  • Anticancer Activity : Studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values range from 4.98 μM to 14.65 μM, indicating its potential as an anticancer agent. The mechanism involves interaction with microtubules, leading to cell cycle arrest and apoptosis .
  • Antimicrobial Properties : Preliminary findings suggest that this compound may possess antibacterial and antifungal activities, although specific data on efficacy against pathogens are still limited .

Materials Science

In materials science, this compound is utilized in developing novel materials with specific electronic or optical properties due to its unique structural features. Its fluorine atom enhances lipophilicity, which could lead to improved performance in electronic applications.

Case Studies

Several case studies highlight the biological activity of compounds related to indanones:

  • Anticancer Effects : A study synthesized derivatives of indanone and assessed their cytotoxicity against multiple cancer cell lines. Compounds structurally similar to 6-Fluoro-5-hydroxy showed enhanced activity against MDA-MB-231 cells .
  • Antimicrobial Screening : Research focused on synthesizing fluorinated compounds for antimicrobial testing found promising results against Gram-positive bacteria .

Mechanism of Action

The mechanism of action of 6-Fluoro-5-hydroxy-indan-1-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The fluorine atom enhances the compound’s binding affinity to its molecular targets, while the hydroxyl group can form hydrogen bonds, stabilizing the interaction .

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and functional differences between 6-Fluoro-5-hydroxy-indan-1-one and related indanone derivatives:

Compound Substituents Molecular Formula Molecular Weight Key Properties/Applications References
This compound 6-F, 5-OH C₉H₇FO₂ 166.15 (calculated) Fluorine enhances stability; potential bioactivity due to dual substituent effects. -
5-Hydroxyindan-1-one 5-OH C₉H₈O₂ 148.16 Acid strength studied via UV-vis/NMR; precursor to fluoro-naphthols.
5-Chloro-1-indanone 5-Cl C₉H₇ClO 166.60 Used in anticonvulsants and anticholinergics; chlorine enhances electron withdrawal.
5-Methoxy-1-indanone 5-OCH₃ C₁₀H₁₀O₂ 162.19 Cytotoxic activity; methoxy group increases steric bulk.
7-Fluoro-5-methoxy-1-indanone 7-F, 5-OCH₃ C₁₀H₉FO₂ 180.18 Fluorine and methoxy at distinct positions alter electronic distribution.
3-Hydroxy-1-indanone 3-OH C₉H₈O₂ 148.16 Lower acidity than 5-hydroxy analog due to hydroxyl position.

Substituent Effects on Reactivity and Bioactivity

  • Acidity: The hydroxyl group at position 5 in 5-hydroxyindan-1-one exhibits higher acidity compared to its positional isomer 3-hydroxy-1-indanone, as demonstrated by UV-vis and ¹H NMR studies . The addition of fluorine at position 6 in this compound may further enhance acidity due to fluorine’s electron-withdrawing inductive effect.
  • Biological Activity: 5-Chloro-1-indanone: Demonstrates potent anticonvulsant and anticholinergic activity, attributed to the chloro substituent’s electronic effects . this compound: Fluorine’s electronegativity and small atomic radius could improve metabolic stability and target binding compared to non-fluorinated analogs.

Biological Activity

6-Fluoro-5-hydroxy-indan-1-one is a compound of interest in medicinal chemistry due to its unique structural features, including a fluorine atom and a hydroxyl group. These characteristics contribute to its distinct chemical reactivity and potential biological activities. This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound has the molecular formula C9H7F O2. The presence of the fluorine atom enhances its lipophilicity, which may improve its interaction with biological targets. The hydroxyl group can participate in hydrogen bonding, influencing the compound's solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. It has been suggested that this compound may inhibit certain enzymes involved in inflammatory processes and cancer cell proliferation. The mechanism involves binding to the active sites of these enzymes, thereby modulating their activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antioxidant Activity : The compound shows potential in scavenging free radicals, which is crucial for preventing oxidative stress-related diseases.
  • Anticancer Properties : Preliminary studies suggest that it may inhibit the growth of various cancer cell lines by inducing apoptosis.
  • Anti-inflammatory Effects : It has been observed to reduce inflammation in cellular models, indicating potential therapeutic applications in inflammatory diseases.

Data Table: Biological Activities

Activity Type Description Reference
AntioxidantScavenges free radicals
AnticancerInhibits growth of cancer cell lines
Anti-inflammatoryReduces inflammatory markers in cellular models

Case Studies

Several studies have investigated the biological effects of this compound:

  • Anticancer Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as an anticancer agent. The underlying mechanism was linked to apoptosis induction through caspase activation .
  • Anti-inflammatory Effects : In a model of lipopolysaccharide (LPS)-induced inflammation, this compound reduced the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the inhibition of NF-kB signaling pathways .
  • Antioxidant Activity : A study assessing the antioxidant capacity revealed that this compound effectively reduced oxidative stress markers in neuronal cells exposed to hydrogen peroxide, indicating its neuroprotective potential.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

Compound Key Features Biological Activity
5-Hydroxy-1-indanoneLacks fluorine; lower reactivityModerate antioxidant effects
6-Fluoro-1-indanoneLacks hydroxyl group; altered binding affinityLimited biological activity
5-Fluoro-1-indanoneFluorine at different position; different propertiesVaries significantly from target compound

Q & A

Q. What chiral separation techniques are effective for resolving enantiomers of this compound derivatives?

  • Methodological Answer : Use chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) for HPLC. Optimize mobile phase (hexane:isopropanol, 90:10) with 0.1% trifluoroacetic acid. Circular dichroism (CD) spectroscopy confirms enantiopurity (>99% ee) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.